![molecular formula C25H28FN3O3 B2790941 4-ethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 887219-22-9](/img/structure/B2790941.png)
4-ethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FEN-1 and is a selective serotonin reuptake inhibitor (SSRI) that acts as an antidepressant.
Mechanism Of Action
FEN-1 is a selective serotonin reuptake inhibitor (SSRI) that acts by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, FEN-1 increases the concentration of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in symptoms of depression.
Biochemical and Physiological Effects:
FEN-1 has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, leading to an improvement in mood and a reduction in symptoms of depression. FEN-1 has also been found to have anxiolytic effects, reducing anxiety and stress levels.
Advantages And Limitations For Lab Experiments
FEN-1 has several advantages for lab experiments. It is a selective serotonin reuptake inhibitor (SSRI) that has been extensively studied for its potential therapeutic applications. FEN-1 has also been found to have anxiolytic effects, reducing anxiety and stress levels. However, FEN-1 has some limitations for lab experiments. It is a chemical compound that requires specialized equipment and expertise to synthesize. Additionally, FEN-1 has potential side effects that need to be taken into consideration when conducting lab experiments.
Future Directions
There are several future directions for the research of FEN-1. One area of research is the development of new and more effective antidepressant drugs based on FEN-1's mechanism of action. Another area of research is the investigation of FEN-1's potential therapeutic applications in treating other mood disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, FEN-1's anxiolytic effects could be further studied for their potential use in treating anxiety disorders. Finally, the safety and efficacy of FEN-1 need to be further investigated in clinical trials to determine its potential as a therapeutic drug.
Synthesis Methods
FEN-1 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 4-fluorophenylpiperazine with 2-furan-2-ylethanol to form 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanol. This intermediate product is then reacted with 4-ethoxybenzoyl chloride to form the final product, 4-ethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide.
Scientific Research Applications
FEN-1 has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating depression, anxiety, and other mood disorders. FEN-1's antidepressant effect is due to its ability to inhibit the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. This, in turn, leads to an improvement in mood and a reduction in symptoms of depression.
properties
IUPAC Name |
4-ethoxy-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-2-31-22-11-5-19(6-12-22)25(30)27-18-23(24-4-3-17-32-24)29-15-13-28(14-16-29)21-9-7-20(26)8-10-21/h3-12,17,23H,2,13-16,18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZCYJDODLDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide |
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